
6,7-Dimethoxyquinazoline-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxyquinazoline-4-thiol: is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds containing a double-ring system composed of a benzene ring fused to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinazoline-4-thiol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Nitration: 3,4-Dimethoxyacetophenone is nitrated to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction and Cyclization: The intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Thiol Introduction: The hydroxy compound is then converted to the thiol derivative through appropriate thiolation reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Dimethoxyquinazoline-4-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinazoline ring or the thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products:
Oxidation Products: Disulfides, sulfonic acids.
Reduction Products: Modified quinazoline derivatives.
Substitution Products: Halogenated or alkylated quinazoline derivatives.
Applications De Recherche Scientifique
Chemistry: 6,7-Dimethoxyquinazoline-4-thiol is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of diverse derivatives with potential biological activities .
Biology and Medicine: The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of antitumor agents. Studies have demonstrated its potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
Industry: In the industrial sector, this compound is used in the development of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science .
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxyquinazoline-4-thiol in biological systems involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit key enzymes or signaling pathways essential for cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparaison Avec Des Composés Similaires
6,7-Dimethoxyquinazoline: Lacks the thiol group but shares the methoxy substitutions.
4,6,7-Trimethoxyquinazoline: Contains an additional methoxy group at position 4.
6,7-Dimethoxyquinazoline-4-one: Contains a carbonyl group instead of a thiol group at position 4.
Uniqueness: 6,7-Dimethoxyquinazoline-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for the formation of disulfide bonds and other sulfur-containing derivatives, enhancing its versatility in chemical synthesis and potential therapeutic applications .
Propriétés
Numéro CAS |
118109-50-5 |
|---|---|
Formule moléculaire |
C10H10N2O2S |
Poids moléculaire |
222.27 g/mol |
Nom IUPAC |
6,7-dimethoxy-1H-quinazoline-4-thione |
InChI |
InChI=1S/C10H10N2O2S/c1-13-8-3-6-7(4-9(8)14-2)11-5-12-10(6)15/h3-5H,1-2H3,(H,11,12,15) |
Clé InChI |
QDKPQWRXXRKGAE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=S)N=CN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


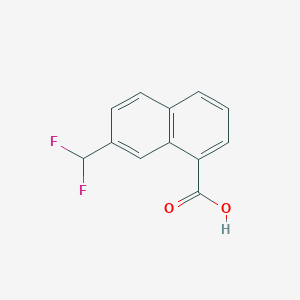
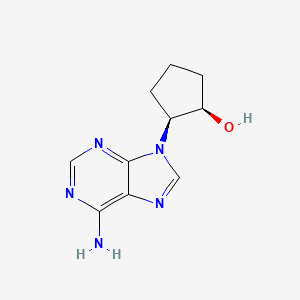
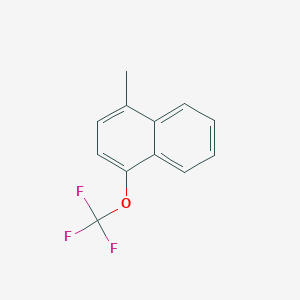
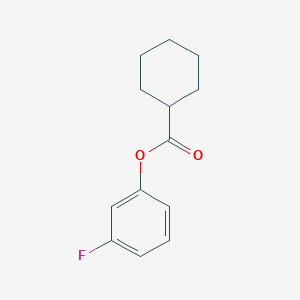
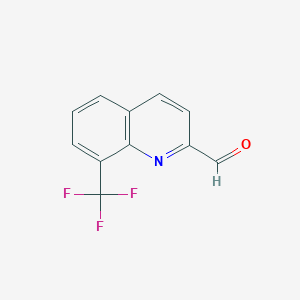

![3-Chloro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B11884738.png)
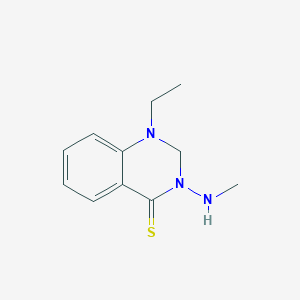

![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)
![2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B11884771.png)

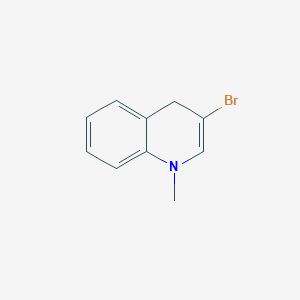
![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)
